3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one

Descripción general

Descripción

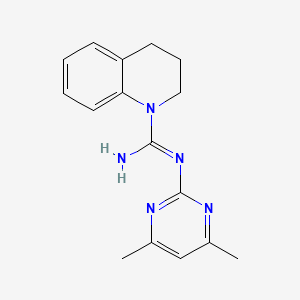

3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a methoxy group on one phenyl ring and a nitro group on the other, which can significantly influence its chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. In this case, 4-methoxybenzaldehyde and 3-nitroacetophenone are used as starting materials. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but may involve optimized conditions for higher yield and purity. This can include the use of more efficient catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, especially under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.

Substitution: Strong bases like sodium hydride or acids like sulfuric acid.

Major Products

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: 3-(4-Methoxyphenyl)-1-(3-aminophenyl)prop-2-en-1-one.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound in studying chalcone reactivity and mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic effects due to its bioactive properties.

Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the methoxy and nitro groups can influence its binding affinity and specificity towards these targets. For example, the compound may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding pockets.

Comparación Con Compuestos Similares

Similar Compounds

3-(4-Hydroxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one: Similar structure but with a hydroxy group instead of a methoxy group.

3-(4-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one: Similar structure but with the nitro group on the para position of the phenyl ring.

3-(4-Methoxyphenyl)-1-(3-chlorophenyl)prop-2-en-1-one: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The unique combination of the methoxy and nitro groups in 3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one imparts distinct chemical and biological properties. The methoxy group can enhance the compound’s solubility and reactivity, while the nitro group can influence its electronic properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Propiedades

IUPAC Name |

(E)-3-(4-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c1-21-15-8-5-12(6-9-15)7-10-16(18)13-3-2-4-14(11-13)17(19)20/h2-11H,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBJAJKMNVQHFX-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50416692 | |

| Record name | SBB055408 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73911-01-0 | |

| Record name | SBB055408 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is known about the crystal structure of (E)-3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one?

A1: Research indicates that (E)-3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one crystallizes with two independent molecules present in its asymmetric unit. [] This means that within the smallest repeating unit of the crystal lattice, there are two distinct molecules of the compound. Additionally, the dihedral angles between the two benzene rings within each molecule are reported as 5.1° and 6.2°. [] This provides insight into the spatial arrangement of the molecule and can be relevant for understanding its interactions and potential applications.

Q2: Does the structure of (E)-3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one relate to its potential to form hydrogen bonds?

A2: While the provided research [] doesn't specifically investigate hydrogen bonding in (E)-3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one, a related study [] explores this phenomenon in detail for similar β-enaminones. This research highlights that short intramolecular N-H…O hydrogen bonds in such molecules are influenced by both electronic effects (resonance-assisted hydrogen bonding modulated by substituents) and steric factors. Notably, incorporating the enaminonic C-C or C-N bond within an aliphatic six-membered ring can significantly contribute to stronger N-H…O hydrogen bonding. Therefore, understanding the structural characteristics of (E)-3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one, particularly the presence of any rings or potential hydrogen bond donors/acceptors, can provide valuable insights for predicting its hydrogen bonding capabilities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 4-([1,1'-biphenyl]-2-ylmethoxy)-3-chloro-](/img/structure/B1310694.png)

![3-[4-(3-Fluoropropoxy)phenyl]acrylic acid](/img/structure/B1310721.png)

![Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl-](/img/structure/B1310736.png)